molecular formula C18H22N2O3 B2629221 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1396625-17-4

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2629221
CAS No.: 1396625-17-4
M. Wt: 314.385
InChI Key: HRRDQFAEJDOAKZ-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone is a synthetic chemical compound featuring a unique spirocyclic architecture that integrates a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane system linked to a 1H-indole moiety via an ethanone bridge. This specific molecular framework is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein inhibitors. The 1H-indol-1-yl group is a privileged structure in pharmacology, known for its ability to interact with various biological targets. Recent research has demonstrated that derivatives containing the 1H-indol-1-yl)ethanone functional group show promise as potent and selective CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer . Simultaneously, the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane component represents a structurally constrained spirocyclic scaffold that can enhance ligand-protein interactions and improve metabolic stability, as evidenced by related spirocyclic compounds used in drug discovery programs . The combination of these structural features in a single molecule creates a versatile chemical entity with potential applications in oncology research, specifically in the inhibition of epigenetic regulators and other protein targets involved in proliferation. Researchers can utilize this compound as a key intermediate or building block for developing novel therapeutic agents, investigating protein-ligand interactions, or exploring new chemical space in medicinal chemistry programs. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-17(2)22-12-18(13-23-17)10-20(11-18)16(21)9-19-8-7-14-5-3-4-6-15(14)19/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRDQFAEJDOAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CN3C=CC4=CC=CC=C43)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Indole Moiety: The indole group can be introduced via a substitution reaction, where an indole derivative reacts with the spirocyclic intermediate.

    Final Functionalization: The ethanone group can be introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The indole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Core Variations

The spiro[3.5]nonane framework is shared with compounds like 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone (). Key differences include:

  • Substituent on ethanone: The target compound has an indol-1-yl group, while ’s analog uses a benzoxazolylthio group. Benzoxazole derivatives often exhibit antimicrobial or anti-inflammatory properties, whereas indole-based systems are common in CNS-targeting drugs .
  • Impact of oxygen/nitrogen placement: In 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione (), the spiro system lacks dimethyl groups but includes ketone oxygen atoms, likely reducing lipophilicity compared to the dimethylated target compound .

Indole Substitution Position

The 1H-indol-1-yl group in the target compound contrasts with indol-3-yl derivatives (e.g., JWH-250 in ). highlights that replacing indol-3-yl with indol-1-yl (as in compound QP82) improved binding to CBP/p300 bromodomains (IC₅₀ = 1.69 µM vs. weaker activity for indol-3-yl analogs). This suggests the substitution position critically influences hydrogen bonding and steric interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity (IC₅₀/pIC₅₀) Source
Target Compound 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane 2-(1H-indol-1-yl)ethanone N/A (inference: epigenetic/antimicrobial)
2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone Same spiro core Benzoxazolylthio N/A
QP82 (1-(1H-indol-1-yl)ethanone derivative) Non-spiro Amide linker, carboxyl group CBP/p300 inhibition: 1.69 µM
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Non-spiro Indol-3-yl, 4-nitrothioether Antimalarial: pIC₅₀ = 8.21
JWH-250 Non-spiro Indol-3-yl, 2-methoxyphenyl Synthetic cannabinoid activity

Research Findings and Implications

  • Spirocyclic Advantages: The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core likely enhances rigidity and solubility (due to dioxa groups) compared to non-spiro or hydrocarbon-only analogs .
  • Indole Position Matters : Indol-1-yl substitution (target compound) may favor interactions with polar residues in enzymes (e.g., CBP/p300), whereas indol-3-yl is common in receptor-targeting agents (e.g., JWH-250) .
  • Synthetic Feasibility : Methods for spiro compound synthesis (e.g., aldol reactions in ) could be adapted, though the dimethyl and dioxa groups may require specialized conditions .

Biological Activity

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone, a compound characterized by its unique spirocyclic structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C13H19NO3C_{13}H_{19}NO_3 with a molecular weight of 241.33 g/mol. Its structure includes a spirocyclic moiety that is believed to contribute to its biological effects.

The spirocyclic structure of this compound allows it to interact with specific enzymes and receptors in biological systems. The unique spatial arrangement enables the compound to fit into binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects such as inhibition or activation of enzymatic processes.

Biological Activities

Research indicates that compounds with similar structural features have exhibited a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant antifungal properties against pathogens like Rhizoctonia solani and Fusarium graminearum. For instance, some related compounds demonstrated EC50 values (the concentration required for 50% inhibition) between 4.3 µM and 9.7 µM against these fungi .
  • Anticancer Potential : Preliminary studies suggest that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of caspases and Bcl-2 family proteins.
  • Neuroprotective Effects : Some spirocyclic compounds have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

Several studies have examined the biological activity of similar compounds:

  • Study on Indole Derivatives : A study published in Molecules assessed various indole derivatives for their antifungal activity. The findings indicated that specific substitutions on the indole ring significantly enhanced bioactivity against phytopathogens .
  • Fungicidal Activity Assessment : In another research effort, a series of compounds related to the spirocyclic structure were tested for fungicidal activity against Rhizoctonia solani. The results indicated that certain modifications led to improved inhibition rates, suggesting a structure-activity relationship that could be exploited for drug development .

Data Tables

The following table summarizes some relevant findings regarding the biological activity of related compounds:

Compound NameEC50 (µM)Activity TypeTarget Pathogen
Compound A4.3AntifungalFusarium graminearum
Compound B9.7AntifungalRhizoctonia solani
Compound C17.1AntifungalBroad-spectrum
Compound D61.2AnticancerVarious cancer cell lines

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